molecular formula C15H18N2O4 B12202253 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B12202253
M. Wt: 290.31 g/mol
InChI Key: OCVSHUZZYJRPQC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione is a complex organic compound that belongs to the class of morpholinopyrrolidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a morpholinopyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidine ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The morpholinopyrrolidine core can also interact with cellular membranes, affecting their fluidity and function. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-3-pyrrolidinone: Lacks the morpholine ring, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)-3-morpholinone: Contains a morpholine ring but lacks the pyrrolidine core, leading to variations in its reactivity and applications.

    1-(4-Methoxyphenyl)-3-piperidinone:

The uniqueness of 1-(4-methoxyphenyl)-3-morpholinopyrrolidine-2,5-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H18N2O4/c1-20-12-4-2-11(3-5-12)17-14(18)10-13(15(17)19)16-6-8-21-9-7-16/h2-5,13H,6-10H2,1H3

InChI Key

OCVSHUZZYJRPQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3

Origin of Product

United States

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